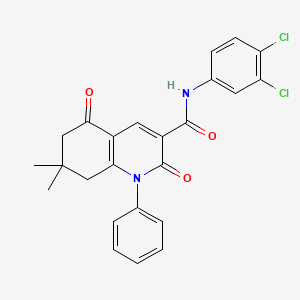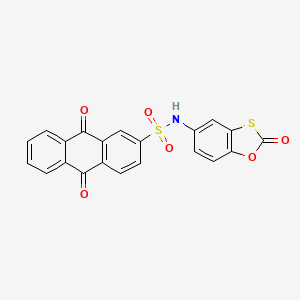![molecular formula C14H16N2O5S B15027779 6-[(4-Sulfamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B15027779.png)
6-[(4-Sulfamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Sulfamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexene ring substituted with a carboxylic acid group and a sulfamoylphenylcarbamoyl group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Sulfamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclohexene ring, which undergoes functionalization to introduce the carboxylic acid group. The sulfamoylphenylcarbamoyl group is then attached through a series of reactions involving amide bond formation and sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-Sulfamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-[(4-Sulfamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving sulfamoyl groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-[(4-Sulfamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the sulfamoylphenylcarbamoyl group can engage in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexene-1-carboxylic acid: A simpler analog with a cyclohexene ring and a carboxylic acid group.
6-[(4-Cyanophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid: Similar structure but with a cyanophenyl group instead of a sulfamoylphenyl group.
6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid: Contains a trifluoromethylphenyl group, offering different chemical properties.
Uniqueness
6-[(4-Sulfamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H16N2O5S |
|---|---|
Peso molecular |
324.35 g/mol |
Nombre IUPAC |
6-[(4-sulfamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H16N2O5S/c15-22(20,21)10-7-5-9(6-8-10)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-2,5-8,11-12H,3-4H2,(H,16,17)(H,18,19)(H2,15,20,21) |
Clave InChI |
MWRFKQKVOHOVAF-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B15027705.png)
![Di-tert-butyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B15027712.png)
![1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B15027715.png)



![(2E)-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B15027745.png)
![(5Z)-2-(2-methoxyphenyl)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027751.png)
![Methyl 7-(4-chlorophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15027752.png)

![Methyl 7-(4-chlorophenyl)-6-[(4-methylphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15027762.png)
![11-(2-iodophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15027763.png)
![7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15027766.png)
![1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027773.png)
